molecular formula C24H26N2O3 B6055741 Methyl 4-[5-methyl-4-[(3-phenylpiperidin-1-yl)methyl]-1,3-oxazol-2-yl]benzoate

Methyl 4-[5-methyl-4-[(3-phenylpiperidin-1-yl)methyl]-1,3-oxazol-2-yl]benzoate

Cat. No.: B6055741
M. Wt: 390.5 g/mol
InChI Key: WTMWVGUPZHLANA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-[5-methyl-4-[(3-phenylpiperidin-1-yl)methyl]-1,3-oxazol-2-yl]benzoate is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

The synthesis of Methyl 4-[5-methyl-4-[(3-phenylpiperidin-1-yl)methyl]-1,3-oxazol-2-yl]benzoate typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the oxazole ring, followed by the introduction of the piperidine moiety and the final esterification step to form the benzoate ester. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow techniques and advanced purification methods to ensure consistency and efficiency.

Chemical Reactions Analysis

Methyl 4-[5-methyl-4-[(3-phenylpiperidin-1-yl)methyl]-1,3-oxazol-2-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s reactivity and properties.

    Reduction: Reduction reactions can remove oxygen or add hydrogen, modifying the compound’s structure and functionality.

    Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another. Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 4-[5-methyl-4-[(3-phenylpiperidin-1-yl)methyl]-1,3-oxazol-2-yl]benzoate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical assays and drug discovery.

    Medicine: Potential therapeutic applications include acting as a lead compound for developing new drugs targeting specific biological pathways.

    Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 4-[5-methyl-4-[(3-phenylpiperidin-1-yl)methyl]-1,3-oxazol-2-yl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar compounds to Methyl 4-[5-methyl-4-[(3-phenylpiperidin-1-yl)methyl]-1,3-oxazol-2-yl]benzoate include:

Properties

IUPAC Name

methyl 4-[5-methyl-4-[(3-phenylpiperidin-1-yl)methyl]-1,3-oxazol-2-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O3/c1-17-22(16-26-14-6-9-21(15-26)18-7-4-3-5-8-18)25-23(29-17)19-10-12-20(13-11-19)24(27)28-2/h3-5,7-8,10-13,21H,6,9,14-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTMWVGUPZHLANA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=C(C=C2)C(=O)OC)CN3CCCC(C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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